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Introduction

Double-membrane vesicles (DMVs) are complex intracellular structures hijacked by a range of
positive-sense single-stranded RNA (+ssRNA) viruses, including notable human pathogens like
coronaviruses (e.g., SARS-CoV-2), enteroviruses, and hepatitis C virus (HCV). These
organelles serve as the primary sites for viral RNA replication, shielding the viral genome and
replication machinery from the host's innate immune system.[1][2] A thorough understanding of
the structure, composition, and biogenesis of DMVs is paramount for the development of novel
antiviral therapeutics. This technical guide provides an in-depth overview of the core structural
features of DMVs, supported by quantitative data, detailed experimental methodologies, and
visual representations of the molecular pathways involved in their formation.

Core Structure and Composition

DMVs are roughly spherical compartments, typically ranging from 100 to 300 nanometers in
diameter, enclosed by two closely apposed lipid bilayers.[3] They are predominantly derived
from the endoplasmic reticulum (ER), although contributions from the Golgi apparatus and
mitochondria have also been suggested.[3] The outer DMV membrane can be continuous with
the ER, forming an extensive reticulovesicular network within the host cell cytoplasm.[1] A key
feature of many DMVs is the presence of molecular pores that span both membranes, creating
a channel between the DMV lumen and the cytoplasm.[4] These pores are thought to be crucial
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for the transport of newly synthesized viral RNA into the cytoplasm for translation and
packaging into new virions.[4]

The biogenesis of DMVs is a complex process orchestrated by both viral and host factors. Viral
non-structural proteins (nsps) are the primary drivers of membrane remodeling.[2] In
coronaviruses, the interaction between nsp3 and nsp4 is essential for initiating the curvature
and pairing of ER membranes, with nsp6 also playing a significant role.[1][2] These viral
proteins co-opt host cell machinery, particularly components of the autophagy and lipid
synthesis pathways, to facilitate vesicle formation.[5][6]

The lipid and protein composition of DMV membranes is distinct from that of their parent
organelles, reflecting a specialized environment optimized for viral replication.

Quantitative Data on Double-Membrane Vesicle
Composition

The following tables summarize key quantitative data regarding the morphology and
composition of DMVs from various viral infections.
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Parameter Virus Value Source
Diameter SARS-CoV-2 ~200-300 nm [5]1(--INVALID-LINK--)
Murine Hepatitis Virus
257 £ 63 nm [4](--INVALID-LINK--)
(MHV)
Becomes less uniform
Inter-membrane ] with wider gaps at
) Coronavirus (general) [1]
Distance later stages of
infection
- ] 9-fold enrichment of
o . Hepatitis C Virus
Lipid Composition (HCY) cholesterol compared [3]
to ER
Enriched in

Hepatitis C Virus

hosphatidylinositol-4- 3
(HCY) phosp y (3]

phosphate (P14P)

- ) Enriched in
Hepatitis C Virus ) .
phosphatidylcholine [3]

(HCV) . .

and sphingomyelin

Increase in total
Human Coronavirus intracellular fatty acids 3]
229E and

glycerophospholipids

Note: Quantitative data on the specific protein-to-lipid ratio and a detailed, comparative
lipidome and proteome of purified DMVs versus the ER are areas of ongoing research. The
provided data is based on available studies and may vary depending on the virus, host cell
type, and stage of infection.

Signaling Pathways and Experimental Workflows

The formation of double-membrane vesicles is a highly regulated process involving a complex
interplay of viral and host factors. The following diagrams, generated using the DOT language,
illustrate key signaling pathways and a general experimental workflow for studying DMV
structure.
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Caption: Coronavirus DMV Biogenesis Pathway.
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Caption: Cryo-ET Workflow for DMV Analysis.
Experimental Protocols
Protocol 1: Biochemical Purification of Double-

Membrane Vesicles (Density Gradient Centrifugation)

This protocol is adapted from methods for purifying viruses and cellular organelles and can be
optimized for the isolation of DMVs from infected cells.

e Cell Lysis and Initial Clarification:

1. Infect a high-density culture of a suitable cell line (e.g., Huh-7 for HCV, Vero EG6 for SARS-
CoV-2) with the virus of interest.

2. At the desired time post-infection, harvest the cells by scraping and pellet them by low-
speed centrifugation (e.g., 500 x g for 5 minutes at 4°C).

3. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

4. Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCI pH 7.4, 10 mM KClI,
1.5 mM MgCI2) and incubate on ice for 15-20 minutes to allow swelling.

5. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

6. Immediately add sucrose to a final concentration of 0.25 M to restore isotonicity and
preserve organelle integrity.

7. Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei
and intact cells. Collect the supernatant.

o Removal of Mitochondria and Heavy Membranes:

1. Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000-15,000
x g for 20 minutes at 4°C) to pellet mitochondria and other heavy membranes.
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2. Carefully collect the supernatant, which contains the microsomal fraction including the ER
and DMVs.

e Sucrose Density Gradient Ultracentrifugation:

1. Prepare a discontinuous or continuous sucrose gradient. For a discontinuous gradient,
carefully layer solutions of decreasing sucrose concentration (e.g., 60%, 50%, 40%, 30%,
20% wl/v in a suitable buffer) in an ultracentrifuge tube.[7][8]

2. Carefully layer the microsomal fraction on top of the sucrose gradient.

3. Centrifuge at high speed (e.g., 100,000-150,000 x g) for several hours (e.g., 3-16 hours) at
4°C in a swinging-bucket rotor.[6][7]

4. DMVs will band at a specific density within the gradient. Carefully collect the visible bands
by puncturing the side of the tube with a needle or by fractionating the gradient from the
top.[8]

e Washing and Final Pelleting:
1. Dilute the collected fractions with a buffer to reduce the sucrose concentration.
2. Pellet the purified DMVs by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

3. Resuspend the pellet in a suitable buffer for downstream applications such as proteomics,
lipidomics, or electron microscopy.

Protocol 2: Cryo-Electron Tomography of Virus-Infected
Cells

This protocol outlines the key steps for visualizing the 3D structure of DMVs in their near-native

state within infected cells.
e Cell Culture on EM Grids:

1. Seed a suitable adherent cell line onto gold electron microscopy grids that have been
coated with a support film (e.g., carbon).
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2. Allow the cells to attach and grow to the desired confluency.

¢ |[nfection and Vitrification:

1. Infect the cells on the EM grids with the virus of interest.

2. At the desired time post-infection, vitrify the samples by plunge-freezing them in liquid
ethane. This process rapidly freezes the cells, preventing the formation of ice crystals and
preserving their ultrastructure.

e Cryo-Focused lon Beam (Cryo-FIB) Milling:

1. Transfer the vitrified grids to a cryo-FIB/SEM (Scanning Electron Microscope) instrument.

2. Use the SEM to identify cells of interest.

3. Use the focused ion beam to ablate material from the top and bottom of the cell, creating a
thin, electron-transparent lamella (typically 100-200 nm thick) that contains the region of
interest.

e Cryo-Electron Tomography (Cryo-ET) Data Acquisition:

1. Transfer the grid with the lamellae to a cryo-transmission electron microscope (TEM).

2. Acquire a series of 2D images of the lamella at different tilt angles (typically from -60° to
+60°). This is known as a tilt series.

e Tomogram Reconstruction and Analysis:

1. Align the images in the tilt series.

2. Use computational methods, such as weighted back-projection, to reconstruct a 3D
volume (tomogram) from the aligned 2D images.[9]

3. Analyze the tomogram to identify and segment DMVs and other cellular structures.

e Subtomogram Averaging:
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1. If the tomogram contains multiple copies of a repeating structure (e.g., the molecular
pores in the DMV membrane), these can be computationally extracted.

2. Align and average these extracted "subtomograms” to generate a higher-resolution 3D
structure of the repeating unit.[9][10]

Conclusion

The study of double-membrane vesicles is a rapidly evolving field, driven by advancements in
imaging and analytical techniques. The information presented in this guide provides a
foundational understanding of the structure and biogenesis of these complex viral organelles.
The detailed protocols and visual aids are intended to equip researchers with the knowledge
necessary to design and execute experiments aimed at further elucidating the intricate host-
virus interactions that lead to DMV formation. A deeper comprehension of these processes will
undoubtedly pave the way for the development of targeted antiviral strategies that disrupt this
critical stage of the viral life cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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